N-(4-{[4-(5-bromo-2-methoxybenzyl)piperazin-1-yl]sulfonyl}phenyl)acetamide
Description
N-(4-{[4-(5-Bromo-2-methoxybenzyl)piperazin-1-yl]sulfonyl}phenyl)acetamide is a sulfonamide-based acetamide derivative featuring a piperazine core substituted with a 5-bromo-2-methoxybenzyl group. Its molecular structure integrates a sulfonyl bridge connecting the piperazine ring to a phenylacetamide moiety.
Properties
Molecular Formula |
C20H24BrN3O4S |
|---|---|
Molecular Weight |
482.4 g/mol |
IUPAC Name |
N-[4-[4-[(5-bromo-2-methoxyphenyl)methyl]piperazin-1-yl]sulfonylphenyl]acetamide |
InChI |
InChI=1S/C20H24BrN3O4S/c1-15(25)22-18-4-6-19(7-5-18)29(26,27)24-11-9-23(10-12-24)14-16-13-17(21)3-8-20(16)28-2/h3-8,13H,9-12,14H2,1-2H3,(H,22,25) |
InChI Key |
IGVLCIOTULVCNJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)S(=O)(=O)N2CCN(CC2)CC3=C(C=CC(=C3)Br)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-(4-{[4-(5-BROMO-2-METHOXYBENZYL)PIPERAZINO]SULFONYL}PHENYL)ACETAMIDE typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Piperazine Coupling: The brominated methoxybenzyl group is then coupled with piperazine through nucleophilic substitution, often using a base such as potassium carbonate (K~2~CO~3~) in a suitable solvent like dimethylformamide (DMF).
Sulfonylation: The resulting intermediate is subjected to sulfonylation with a sulfonyl chloride derivative to introduce the sulfonyl phenyl group. This reaction is typically carried out in the presence of a base like triethylamine (TEA) to neutralize the generated hydrochloric acid.
Acetylation: Finally, the compound is acetylated using acetic anhydride or acetyl chloride to form the acetamide moiety, completing the synthesis.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N~1~-(4-{[4-(5-BROMO-2-METHOXYBENZYL)PIPERAZINO]SULFONYL}PHENYL)ACETAMIDE can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to a hydroxyl or carbonyl group using oxidizing agents like potassium permanganate (KMnO~4~) or chromium trioxide (CrO~3~).
Reduction: The bromine atom can be reduced to a hydrogen atom using reducing agents such as lithium aluminum hydride (LiAlH~4~) or catalytic hydrogenation.
Substitution: The bromine atom can be substituted with other nucleophiles like amines, thiols, or alkoxides through nucleophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: KMnO4, CrO3, H2O2
Reduction: LiAlH4, H2 with Pd/C
Substitution: Nucleophiles (amines, thiols, alkoxides), bases (K~2~CO~3~, NaOH)
Major Products
Oxidation: Hydroxylated or carbonylated derivatives
Reduction: De-brominated derivatives
Substitution: Substituted derivatives with various functional groups
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic transformations.
Biology: Investigated for its potential as a bioactive compound with antimicrobial, antiviral, or anticancer properties.
Medicine: Explored for its potential therapeutic applications, including as a drug candidate for various diseases.
Industry: Utilized in the development of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of N1-(4-{[4-(5-BROMO-2-METHOXYBENZYL)PIPERAZINO]SULFONYL}PHENYL)ACETAMIDE depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or DNA, leading to modulation of biochemical pathways. The presence of the bromine atom and the sulfonyl group can enhance its binding affinity and specificity towards certain targets, contributing to its bioactivity.
Comparison with Similar Compounds
Structural Variations and Physicochemical Properties
The target compound’s structural uniqueness lies in its 5-bromo-2-methoxybenzyl-piperazine group. Below is a comparative analysis of key analogs:
Table 1: Structural and Physicochemical Comparison
Key Observations :
- Substituent Effects : The 5-bromo-2-methoxybenzyl group in the target compound likely enhances lipophilicity and receptor binding compared to unsubstituted piperazine (e.g., compound 37) . Bromine’s electron-withdrawing nature may also influence electronic interactions with biological targets.
- Sulfonyl Linkage : All analogs retain the sulfonyl bridge, critical for hydrogen bonding and enzymatic inhibition (e.g., COX-2 or carbonic anhydrase) .
Pharmacological Activity
Table 2: Pharmacological Comparison of Selected Analogs
Key Observations :
- Analgesic Potential: Compound 37’s anti-hypernociceptive activity suggests that piperazine-sulfonamide derivatives are viable candidates for pain management, though the target compound’s bromine and methoxy groups may alter potency or selectivity .
Biological Activity
N-(4-{[4-(5-bromo-2-methoxybenzyl)piperazin-1-yl]sulfonyl}phenyl)acetamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into the biological activity of this compound, exploring its mechanisms of action, therapeutic potential, and related research findings.
Structural Characteristics
The compound features several key structural components:
- Piperazine Ring : Known for its versatility in pharmacology, piperazine derivatives often exhibit various biological activities.
- Sulfonamide Group : This moiety is linked to antibacterial and enzyme-inhibitory properties.
- Acetamide Moiety : Contributes to the overall stability and solubility of the compound.
The molecular formula is C_{21}H_{24}BrN_{3}O_{3}S, with a molecular weight of approximately 432.36 g/mol.
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. Key mechanisms include:
- Enzyme Inhibition : The sulfonamide group may inhibit specific enzymes, contributing to its pharmacological effects.
- Receptor Modulation : Similar compounds have been shown to interact with neurotransmitter receptors, potentially influencing neurological pathways.
Anticancer Activity
Recent studies have evaluated the anticancer potential of similar piperazine derivatives. For instance:
- A library of piperazine-based compounds was screened against multiple human cancer cell lines, revealing moderate cytotoxicity in certain analogues (e.g., 4-Br derivative showed GI50 values ranging from 14 μM to >50 μM across different cell lines) .
- Compounds exhibiting structural similarities to this compound have demonstrated activity against breast (MCF-7), colon (HT29), and ovarian (A2780) cancer cell lines .
Antimicrobial Properties
The sulfonamide moiety is associated with antibacterial activity. Research has indicated that compounds with similar structures can inhibit bacterial growth and exhibit enzyme inhibitory effects against acetylcholinesterase (AChE) .
Comparative Analysis
Study 1: Anticancer Screening
A focused library derived from piperazine analogues was synthesized and screened against 16 human cancer cell lines. Notably, modifications in the phenylacetamide moiety enhanced cytotoxicity, indicating structure-activity relationships (SAR) critical for optimizing therapeutic efficacy .
Study 2: Enzyme Inhibition
Research has shown that piperazine derivatives can act as effective inhibitors of AChE, suggesting potential applications in treating neurodegenerative diseases . The binding affinity and inhibition kinetics were analyzed through various assays.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
